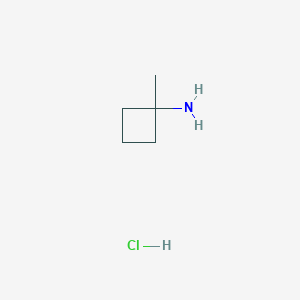

1-Methylcyclobutanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-5(6)3-2-4-5;/h2-4,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAQUGPYTWILQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592898 | |

| Record name | 1-Methylcyclobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174886-05-6 | |

| Record name | Cyclobutanamine, 1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174886-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcyclobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylcyclobutanamine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclobutanamine hydrochloride is a synthetically valuable primary amine salt featuring a strained cyclobutane ring. This unique structural motif has garnered increasing interest in medicinal chemistry and drug discovery. The rigid, three-dimensional nature of the cyclobutane scaffold can impart favorable pharmacological properties, such as metabolic stability and the ability to serve as a bioisostere for other chemical groups. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers in the pharmaceutical sciences.

Part 1: Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is soluble in water and ethanol.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 174886-05-6 | [3][4] |

| Molecular Formula | C₅H₁₂ClN | [3] |

| Molecular Weight | 121.61 g/mol | [3] |

| Melting Point | 241-244 °C | [4] |

| Boiling Point | 139.9 °C at 760 mmHg | [4] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water and ethanol | [2] |

Part 2: Synthesis of this compound

The synthesis of 1-methylcyclobutanamine, the free base of the hydrochloride salt, can be achieved through several established synthetic routes. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction. Two common methods for the synthesis of the amine are the Ritter reaction and the Curtius rearrangement.

Ritter Reaction of 1-Methylcyclobutanol

A prevalent method for the synthesis of 1-methylcyclobutanamine involves the Ritter reaction, starting from 1-methylcyclobutanol. This two-step process begins with the formation of an N-alkyl amide intermediate, which is then hydrolyzed to yield the desired primary amine.

Experimental Protocol: Ritter Reaction and Hydrolysis

-

Carbocation Formation: 1-Methylcyclobutanol is treated with a strong acid, such as sulfuric acid, in the presence of a nitrile (e.g., acetonitrile). The acid protonates the hydroxyl group, which then departs as a water molecule, forming a stable tertiary carbocation at the 1-position of the cyclobutane ring.

-

Nitrile Attack: The lone pair of electrons on the nitrogen atom of the nitrile attacks the carbocation, forming a nitrilium ion intermediate.

-

Hydrolysis to Amide: The nitrilium ion is then hydrolyzed by the addition of water to form an N-(1-methylcyclobutyl)acetamide intermediate.

-

Amide Hydrolysis: The resulting amide is hydrolyzed under acidic or basic conditions to yield 1-methylcyclobutanamine.

-

Salt Formation: The free amine is then treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate this compound.

Caption: Ritter reaction pathway for the synthesis of this compound.

Curtius Rearrangement of 1-Methylcyclobutanecarboxylic Acid

Another synthetic approach is the Curtius rearrangement of 1-methylcyclobutanecarboxylic acid. This multi-step process converts a carboxylic acid into a primary amine with the loss of one carbon atom.

Experimental Protocol: Curtius Rearrangement

-

Acid Chloride Formation: 1-Methylcyclobutanecarboxylic acid is first converted to its corresponding acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Acyl Azide Formation: The acid chloride is then reacted with an azide salt, typically sodium azide (NaN₃), to form 1-methylcyclobutanecarbonyl azide.

-

Rearrangement to Isocyanate: Upon gentle heating, the acyl azide undergoes a thermal rearrangement, losing nitrogen gas (N₂) to form 1-methylcyclobutyl isocyanate.

-

Hydrolysis to Amine: The isocyanate is then hydrolyzed with an aqueous acid or base. This initially forms a carbamic acid, which is unstable and readily decarboxylates to yield 1-methylcyclobutanamine.

-

Salt Formation: The resulting free amine is treated with hydrochloric acid to afford the hydrochloride salt.

Caption: Curtius rearrangement for the synthesis of this compound.

Part 3: Reactivity and Applications

As a primary amine, this compound (after conversion to its free base) undergoes typical reactions of this functional group. These include N-alkylation, N-acylation, and formation of ureas and sulfonamides. Its primary utility lies in its role as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The cyclobutane moiety can act as a rigid scaffold to orient pharmacophoric groups in a specific three-dimensional arrangement, potentially enhancing binding affinity to biological targets. It is also explored as a bioisostere for larger or more flexible groups to improve pharmacokinetic properties. For instance, it has been incorporated into compounds targeting various receptors and enzymes.

Experimental Protocol: Urea Formation

This protocol outlines the synthesis of a urea derivative, a common reaction for primary amines in drug discovery.

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylcyclobutanamine (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Isocyanate: To the stirred solution, add an equimolar amount of the desired isocyanate (e.g., phenyl isocyanate, 1.0 equivalent) dropwise at room temperature.

-

Reaction: The reaction is typically exothermic and proceeds rapidly. Stir the mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Work-up and Isolation: The product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield the corresponding urea.

Part 4: Spectroscopic Characterization

While specific, publicly available experimental spectra for this compound are limited, its spectral characteristics can be predicted based on its structure and general spectroscopic principles.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) is expected to show the following signals:

-

-NH₃⁺ protons: A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration. In D₂O, this signal will exchange with deuterium and disappear.

-

Cyclobutane ring protons (-CH₂-): A series of complex multiplets in the upfield region, likely between 1.5 and 2.5 ppm. The puckered nature of the cyclobutane ring can lead to non-equivalent axial and equatorial protons, resulting in complex splitting patterns.

-

Methyl protons (-CH₃): A singlet in the upfield region, typically around 1.3-1.5 ppm, integrating to three protons.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to display three distinct signals:

-

Quaternary carbon (C-NH₃⁺): A signal in the downfield region, likely around 50-60 ppm, due to the deshielding effect of the attached amino group.

-

Cyclobutane ring carbons (-CH₂-): One or more signals in the aliphatic region, typically between 20 and 40 ppm.

-

Methyl carbon (-CH₃): A signal in the upfield aliphatic region, around 20-30 ppm.

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the ammonium group and the alkyl framework:

-

N-H stretching (ammonium): A broad, strong absorption in the region of 3200-2800 cm⁻¹, characteristic of the N-H stretching vibrations in an ammonium salt.

-

N-H bending (ammonium): A medium to strong absorption around 1600-1500 cm⁻¹.

-

C-H stretching (alkyl): Strong absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) corresponding to the C-H stretching of the cyclobutane and methyl groups.

-

C-H bending (alkyl): Absorptions in the 1470-1350 cm⁻¹ region.

Predicted Mass Spectrometry (MS)

In mass spectrometry, the free base, 1-methylcyclobutanamine, would be analyzed. The molecular ion peak ([M]⁺) would be expected at m/z = 85. Common fragmentation patterns for cyclic amines include:

-

Alpha-cleavage: Loss of a methyl radical to give a fragment at m/z = 70.

-

Ring-opening followed by fragmentation: This can lead to various smaller fragments. A prominent peak might be observed at m/z = 57, corresponding to the loss of ethylene.

Part 5: Safety and Handling

This compound is an irritant.[5] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[2]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique cyclobutane core offers a rigid scaffold that can be exploited to design novel drug candidates with improved pharmacological profiles. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for its effective utilization in research and development.

References

- The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =.

- PubChem. (n.d.). 1-Methylcyclobutan-1-amine hydrochloride.

- Chemsrc. (2025). 1-Methyl-cyclobutylamine hydrochloride | CAS#:174886-05-6.

- ChemBK. (2024). 1-METHYLCYCLOBUTANAMINE HCL.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- ChemBK. (2024). 1-methycyclobutanamine HCL.

- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- MSU Chemistry. (n.d.). Mass Spectrometry.

Sources

- 1. Mass Spectrometry [www2.chemistry.msu.edu]

- 2. chembk.com [chembk.com]

- 3. 1-Methylcyclobutan-1-amine hydrochloride | C5H12ClN | CID 18332449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methyl-cyclobutylamine hydrochloride | CAS#:174886-05-6 | Chemsrc [chemsrc.com]

- 5. 1-Methyl-cyclobutylamine hydrochloride | 174886-05-6 [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Synthesis of 1-Methylcyclobutanamine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcyclobutanamine hydrochloride is a crucial building block in contemporary medicinal chemistry, valued for the unique conformational constraints it introduces into pharmacologically active molecules. This guide provides a comprehensive technical overview of its synthesis, moving beyond simple procedural outlines to explore the mechanistic underpinnings and rationale behind established synthetic routes. We will dissect the predominant Ritter reaction pathway, from carbocation generation to final salt formation, and contrast it with the alternative reductive amination strategy. This document is structured to provide actionable, field-proven insights, complete with detailed protocols, comparative data, and critical safety considerations, thereby empowering researchers to confidently approach the synthesis of this pivotal intermediate.

Introduction: The Strategic Importance of the 1-Methylcyclobutyl Moiety

In the landscape of drug discovery, the quest for novel molecular scaffolds that confer improved potency, selectivity, and pharmacokinetic properties is relentless. The 1-methylcyclobutanamine moiety has emerged as a valuable structural motif. Its compact, rigid, and three-dimensional nature distinguishes it from more flexible acyclic amines. Incorporating this group can enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation and can improve binding affinity by locking the molecule into a more favorable conformation for receptor interaction. Consequently, this compound serves as a key starting material in the synthesis of various therapeutic agents, including antihypertensives and neurotransmitter modulators.[1] The hydrochloride salt form is typically preferred for its superior crystallinity, stability, and aqueous solubility, which are advantageous for both storage and subsequent reaction chemistry.[1]

The Primary Synthetic Route: Ritter Reaction of 1-Methylcyclobutanol

The most robust and industrially scalable synthesis of this compound employs the Ritter reaction.[2][3][4] This pathway is favored due to its operational simplicity, cost-effectiveness, and the commercial availability of the starting material, 1-methylcyclobutanol. The reaction transforms the tertiary alcohol into the desired primary amine via an N-alkyl amide intermediate.[2][5]

Mechanistic Causality

The Ritter reaction is an acid-catalyzed transformation that hinges on the formation of a stable carbocation.[6] The entire process can be logically dissected into three core stages:

-

Carbocation Generation: The reaction is initiated by the protonation of the hydroxyl group of 1-methylcyclobutanol by a strong acid, typically concentrated sulfuric acid. This converts the hydroxyl group into a good leaving group (water). Subsequent loss of water generates a relatively stable tertiary carbocation at the 1-position of the cyclobutane ring.

-

Nucleophilic Attack by Nitrile: The electron-deficient carbocation is then intercepted by the lone pair of electrons on the nitrogen atom of a nitrile (commonly acetonitrile). This nucleophilic attack results in the formation of a highly stable nitrilium ion intermediate.

-

Hydrolysis to Amine: During aqueous workup, the nitrilium ion is hydrated to form an N-(1-methylcyclobutyl)amide. This stable amide intermediate is then subjected to vigorous hydrolysis, typically under basic conditions (e.g., refluxing with NaOH), to cleave the amide bond and liberate the free 1-methylcyclobutanamine. The final step involves acidification with HCl to form the stable hydrochloride salt.[2][3]

Diagram 1: The Ritter Reaction Pathway

Caption: Mechanistic flow of the Ritter reaction for 1-methylcyclobutanamine synthesis.

Self-Validating Experimental Protocol

This protocol provides a detailed workflow. Each step is designed to ensure the successful conversion and isolation of the product.

Materials:

-

1-Methylcyclobutanol (≥97%)

-

Acetonitrile (ACS grade)

-

Sulfuric Acid (98%)

-

Sodium Hydroxide (pellets)

-

Hydrochloric Acid (37%)

-

Diethyl ether (anhydrous)

-

Deionized Water

-

Anhydrous Sodium Sulfate

-

Ice

Procedure:

-

Reaction Setup: Equip a 500 mL three-necked flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser with a drying tube. Charge the flask with 1-methylcyclobutanol (1.0 eq) and acetonitrile (8.0 eq).

-

Carbocation Formation: Cool the stirred mixture to 0 °C using an ice-water bath. Add concentrated sulfuric acid (1.8 eq) dropwise via the dropping funnel over 45-60 minutes. The choice to add acid slowly at low temperature is critical to manage the exothermic nature of the reaction and prevent unwanted side reactions like alkene formation.[7]

-

Reaction Progression: After complete addition, remove the ice bath and allow the mixture to stir at ambient temperature for 18 hours. Monitor the reaction's completion by TLC or GC-MS, looking for the disappearance of the starting alcohol.

-

Quenching: Carefully pour the viscous reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This step safely quenches the reaction and dilutes the acid.

-

Amide Hydrolysis: Cool the acidic aqueous solution in an ice bath and slowly basify to pH > 12 by adding solid sodium hydroxide pellets. This is a highly exothermic process requiring careful temperature control. Once basic, heat the mixture to reflux for 6 hours to drive the hydrolysis of the intermediate amide to completion.

-

Product Extraction: Cool the biphasic mixture to room temperature. Transfer to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL). The amine product is significantly more soluble in the organic phase under basic conditions.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude free amine as an oil.

-

Salt Formation and Isolation: Dissolve the crude amine in 100 mL of anhydrous diethyl ether and cool to 0 °C. Add concentrated HCl dropwise with stirring until the solution becomes acidic (test with pH paper). A white precipitate of the hydrochloride salt will form immediately.

-

Purification: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities, and dry under vacuum to a constant weight. The melting point should be sharp, around 241-244 °C, indicating high purity.[8][9]

Table 1: Representative Reaction Data

| Parameter | Specification | Rationale |

| Molar Ratio (Alcohol:Nitrile:Acid) | 1 : 8 : 1.8 | Excess nitrile drives the reaction forward; stoichiometric acid is required. |

| Reaction Temperature | 0 °C to 25 °C | Controls exothermicity and minimizes side product formation. |

| Reaction Time | 18 hours | Ensures complete conversion of the starting material. |

| Hydrolysis Conditions | Aqueous NaOH, Reflux, 6 hours | Harsh conditions are necessary to cleave the stable amide bond. |

| Typical Isolated Yield | 70-85% | Reflects an efficient and optimized process. |

Alternative Route: Reductive Amination of 1-Methylcyclobutanone

An alternative strategy involves the reductive amination of 1-methylcyclobutanone.[10] This method is particularly useful if the ketone is a more accessible precursor. Reductive amination is a powerful tool for C-N bond formation, converting a carbonyl group directly into an amine.[11][12]

Mechanistic & Experimental Considerations

This one-pot reaction proceeds via two key steps:

-

Imine Formation: The ketone reacts with an ammonia source (e.g., ammonium acetate) under weakly acidic conditions (pH 4-6) to form an intermediate imine. The acidic catalyst is crucial for activating the carbonyl group but must not be so strong as to fully protonate the ammonia, which would render it non-nucleophilic.

-

In-Situ Reduction: The formed imine (or its protonated iminium ion form) is immediately reduced to the amine by a hydride reducing agent present in the same pot.

The choice of reducing agent is paramount for success. Sodium cyanoborohydride (NaBH₃CN) is often the reagent of choice because it is mild enough not to reduce the starting ketone but is sufficiently reactive to reduce the iminium ion intermediate.[11][13] This selectivity prevents consumption of the hydride by the starting material and ensures a high yield of the desired amine.

Diagram 2: Reductive Amination Workflow

Caption: One-pot workflow for reductive amination synthesis.

Product Characterization and Quality Control

Regardless of the synthetic route, rigorous characterization of the final this compound is mandatory to validate its structure and purity. The following techniques are standard:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and assess for any organic impurities.

-

Mass Spectrometry: Confirms the molecular weight of the free amine cation (m/z = 85.15).

-

Melting Point: A sharp melting point in the range of 241-244 °C is a strong indicator of high purity.[9]

-

FT-IR Spectroscopy: Identifies characteristic stretches, including the broad N-H stretches of the primary ammonium salt.

Critical Safety Considerations

-

Corrosive Reagents: Concentrated sulfuric and hydrochloric acids are extremely corrosive and must be handled exclusively within a certified chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

-

Exothermic Processes: The addition of sulfuric acid and the subsequent neutralization with sodium hydroxide are highly exothermic. These steps must be performed with adequate cooling and slow, controlled addition to prevent dangerous temperature spikes.

-

Flammable Solvents: Diethyl ether is highly flammable and volatile. All operations involving this solvent must be conducted away from potential ignition sources.

-

Toxicity: Acetonitrile is toxic by inhalation, ingestion, and skin absorption. Handle with appropriate PPE in a well-ventilated area.

Conclusion

The synthesis of this compound is a well-defined process, with the Ritter reaction of 1-methylcyclobutanol representing the most efficient and scalable method for research and production environments. Its success relies on a clear understanding of the underlying carbocation mechanism and careful control of reaction conditions, particularly temperature. While the reductive amination of the corresponding ketone presents a viable alternative, it requires nuanced control over pH and the use of selective reducing agents. This guide has provided the in-depth technical knowledge and practical protocols necessary for the successful synthesis and validation of this important pharmaceutical building block.

References

- Title: 1-METHYLCYCLOBUTANAMINE HCL Source: ChemBK URL:[Link]

- Title: Ritter reaction Source: Wikipedia URL:[Link]

- Title: Ritter Reaction Source: NROChemistry URL:[Link]

- Title: Ritter Reaction Source: Organic Chemistry Portal URL:[Link]

- Title: Ritter Reaction Source: OpenOChem Learn URL:[Link]

- Title: Ritter Reaction Source: Organic Chemistry Portal URL:[Link]

- Title: Reductive amin

- Title: 1-Methylcyclobutan-1-amine hydrochloride Source: PubChem, N

- Title: this compound at Best Price Source: Tradeindia URL:[Link]

- Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

- Title: 1-Methyl-cyclobutylamine hydrochloride | CAS#:174886-05-6 Source: Chemsrc URL:[Link]

- Title: Reductive Amination | Synthesis of Amines Source: The Organic Chemistry Tutor (YouTube) URL:[Link]

- Title: Reductive aminations by imine reductases: from milligrams to tons Source: National Institutes of Health (NIH) URL:[Link]

- Title: Dehydration of methylcyclobutanol Source: Chemistry Stack Exchange URL:[Link]

- Title: (1-Methylcyclobutyl)

- Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL:[Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Ritter reaction - Wikipedia [en.wikipedia.org]

- 3. Ritter Reaction | NROChemistry [nrochemistry.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Ritter Reaction | OpenOChem Learn [learn.openochem.org]

- 6. Ritter Reaction [organic-chemistry.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. echemi.com [echemi.com]

- 9. 1-Methyl-cyclobutylamine hydrochloride | CAS#:174886-05-6 | Chemsrc [chemsrc.com]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. m.youtube.com [m.youtube.com]

1-Methylcyclobutanamine hydrochloride CAS number 174886-05-6

An In-Depth Technical Guide to 1-Methylcyclobutanamine Hydrochloride (CAS: 174886-05-6): A Key Building Block for Modern Drug Discovery

Section 1: Introduction and Strategic Importance

This compound, identified by CAS number 174886-05-6, is a cyclic primary amine salt that has emerged as a valuable and versatile building block in the fields of organic synthesis and medicinal chemistry.[1][2][3] Its significance lies in the unique structural and conformational properties imparted by the 1-methylcyclobutane moiety. Unlike more common cycloalkanes, the cyclobutane ring is a highly strained, puckered system. This inherent rigidity offers a distinct three-dimensional profile that medicinal chemists can leverage to design novel therapeutic agents with improved pharmacological properties.[1][4]

The incorporation of this scaffold into drug candidates can lead to several strategic advantages, including enhanced metabolic stability, reduced planarity, and the ability to precisely orient key pharmacophoric groups to optimize interactions with biological targets.[4] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the synthesis, characterization, applications, and handling of this important chemical entity.

Section 2: Physicochemical Properties and Specifications

The hydrochloride salt form of 1-methylcyclobutanamine provides enhanced stability and solubility in aqueous media compared to its free base, making it more convenient for handling, storage, and use in various synthetic applications.[5]

| Property | Value | Source(s) |

| CAS Number | 174886-05-6 | [6][7][8] |

| Molecular Formula | C₅H₁₁N·HCl | [3][6][7] |

| Molecular Weight | 121.61 g/mol | [6][8][9] |

| Appearance | White to off-white crystalline solid or powder | [3][6][9] |

| Melting Point | 241-244 °C | [2][3][6][7][10] |

| Solubility | Soluble in water and ethanol | [6] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [2][6][7] |

| Key Synonyms | 1-Amino-1-methylcyclobutane hydrochloride, (1-Methylcyclobutyl)amine hydrochloride | [2][3][6][8] |

Section 3: Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved by first preparing the free base, 1-methylcyclobutanamine (CAS: 40571-47-9), which is then converted to its hydrochloride salt. Two prevalent and effective synthetic pathways to the free amine are the Ritter reaction and the Curtius rearrangement.

Method A: The Ritter Reaction Pathway

The Ritter reaction is a robust method for synthesizing tertiary carbinamines from the corresponding tertiary alcohol. The choice of this pathway is often dictated by the commercial availability of the 1-methylcyclobutanol starting material and the reaction's tolerance for a variety of functional groups.

Causality and Mechanistic Insight: The reaction proceeds via the formation of a relatively stable tertiary carbocation from 1-methylcyclobutanol under strong acidic conditions. This electrophilic intermediate is then trapped by the lone pair of electrons on the nitrogen atom of a nitrile (e.g., acetonitrile), forming a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields an N-alkyl amide, which is then hydrolyzed under acidic or basic conditions to furnish the final primary amine.

Caption: Ritter reaction workflow for 1-methylcyclobutanamine synthesis.

Experimental Protocol: Synthesis via Ritter Reaction

-

Carbocation Formation & Trapping: To a cooled (0 °C) solution of acetonitrile, add 1-methylcyclobutanol (1.0 eq) dropwise. Slowly add concentrated sulfuric acid (1.2 eq) while maintaining the temperature below 10 °C.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.

-

Hydrolysis: Carefully pour the reaction mixture onto crushed ice and basify to pH > 12 with a cold aqueous solution of sodium hydroxide (e.g., 50% w/v).

-

Workup & Isolation: The resulting aqueous slurry is heated to reflux for 4-6 hours to hydrolyze the amide intermediate. After cooling, the product (free amine) is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-methylcyclobutanamine.

Method B: The Curtius Rearrangement Pathway

The Curtius rearrangement provides an alternative route starting from 1-methylcyclobutanecarboxylic acid. This method is particularly useful when the corresponding carboxylic acid is more readily available or cost-effective than the alcohol.

Causality and Mechanistic Insight: The key step is the thermal or photochemical rearrangement of an acyl azide to an isocyanate, with the loss of nitrogen gas.[1] The carboxylic acid is first converted to an activated derivative (e.g., an acyl chloride or mixed anhydride), which then reacts with an azide source (like sodium azide) to form the unstable acyl azide. The isocyanate intermediate is then hydrolyzed to a carbamic acid, which spontaneously decarboxylates to yield the desired primary amine.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 174886-05-6 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 89381-07-7: 3-Methylcyclobutanamine hydrochloride (1:1) [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. 1-Methylcyclobutan-1-amine hydrochloride | C5H12ClN | CID 18332449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound at Best Price in Chengdu, Sichuan | Chengdu Pukang Biotechnology Co., Ltd. [tradeindia.com]

- 10. 1-Methyl-cyclobutylamine hydrochloride | CAS#:174886-05-6 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 1-Methylcyclobutanamine Hydrochloride

Introduction: The Emerging Significance of a Strained Scaffold in Medicinal Chemistry

1-Methylcyclobutanamine hydrochloride is a primary amine salt featuring a strained cyclobutane ring. This structural motif, once considered a synthetic curiosity, is gaining significant traction in modern drug discovery.[1] The rigid, three-dimensional nature of the cyclobutane scaffold offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and provide novel intellectual property landscapes for drug candidates.[1] This guide provides a comprehensive overview of the essential physical and chemical properties of 1-Methylcyclobutanamine HCl, alongside practical, field-proven methodologies for its characterization and handling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this valuable building block.

Part 1: Physicochemical Characterization

A thorough understanding of the physicochemical properties of a compound is the bedrock of its successful application in research and development. 1-Methylcyclobutanamine HCl presents as a white to light yellow crystalline powder.[2][3][4]

Core Physical and Chemical Properties

The key quantitative data for 1-Methylcyclobutanamine HCl are summarized in the table below. These values are critical for designing synthetic transformations, developing analytical methods, and formulating this compound for various applications.

| Property | Value | Source(s) |

| CAS Number | 174886-05-6 | [2][3][5][6] |

| Molecular Formula | C₅H₁₂ClN | [5][6] |

| Molecular Weight | 121.61 g/mol | [3][6][7] |

| Melting Point | 241-244 °C | [2][5][8] |

| Boiling Point | 139.9 °C at 760 mmHg | [2][5][8] |

| Solubility | Soluble in water.[2][3] | ChemBK, Tradeindia |

| Appearance | White powder or crystal.[2][3] | ChemBK, Tradeindia |

| Purity | Typically ≥95-99% | [3][7] |

Spectroscopic and Analytical Data

Definitive structural confirmation and purity assessment are non-negotiable in scientific research. While a comprehensive suite of analytical data (¹H NMR, ¹³C NMR, IR, MS) is often proprietary to the supplier, foundational spectroscopic information is available.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The proton NMR spectrum is expected to show signals corresponding to the methyl group protons, the cyclobutane ring protons, and the amine protons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine salt, C-H stretching of the alkyl groups, and C-N stretching.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the free base (85.15 g/mol ) and its fragmentation pattern, which is crucial for identification and structural elucidation.[10][11]

Part 2: Chemical Properties and Reactivity

The chemical behavior of 1-Methylcyclobutanamine HCl is primarily dictated by the nucleophilic primary amine and the unique stereoelectronic properties of the cyclobutane ring.

Basicity and Salt Formation

As the hydrochloride salt, the amine is protonated. Treatment with a suitable base will liberate the free amine, 1-methylcyclobutanamine, which is a versatile nucleophile. The choice of base is critical and depends on the reaction conditions; inorganic bases like sodium hydroxide or potassium carbonate are often used in aqueous media, while organic bases such as triethylamine or diisopropylethylamine are preferred in anhydrous organic solvents.

Key Synthetic Transformations

1-Methylcyclobutanamine is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry where it can be incorporated to produce antihypertensive, antianginal, and antitremor drugs.[2][8]

-

Amide and Urea Formation: The primary amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form amides. Its reaction with isocyanates yields ureas, a common linkage in bioactive molecules.[10]

Caption: Urea formation from 1-Methylcyclobutanamine.

-

Reductive Amination: The free amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) to form secondary amines.

Part 3: Experimental Protocols

The following protocols are illustrative examples of how to handle and characterize 1-Methylcyclobutanamine HCl in a laboratory setting.

Protocol: Liberation of the Free Amine

Objective: To generate the free amine from its hydrochloride salt for use in a subsequent reaction.

Materials:

-

1-Methylcyclobutanamine HCl

-

Sodium hydroxide (NaOH), 1M aqueous solution

-

Diethyl ether (or other suitable organic solvent)

-

Separatory funnel

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve a known quantity of 1-Methylcyclobutanamine HCl in deionized water.

-

Cool the solution in an ice bath.

-

Slowly add 1.2 equivalents of 1M NaOH solution with stirring.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent. The resulting solution contains the free amine and can be used directly or concentrated under reduced pressure.

Protocol: Analytical Characterization Workflow

Objective: To confirm the identity and purity of a sample of 1-Methylcyclobutanamine HCl.

Caption: Workflow for analytical characterization.

Part 4: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling 1-Methylcyclobutanamine HCl.

Hazard Identification

This compound is classified as a skin and eye irritant.[6][7] It may also cause respiratory irritation.[6]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[12][13]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[12][13]

-

Spill Response: In case of a spill, sweep up the solid material, place it in a sealed container for disposal, and clean the area with soap and water.[12]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][12] The compound may be hygroscopic, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[4][8]

Conclusion

1-Methylcyclobutanamine HCl is a compelling building block for chemists engaged in the design and synthesis of novel molecules. Its unique conformational properties, imparted by the strained cyclobutane ring, offer a powerful tool for modulating the biological and physical properties of a target compound. By understanding its fundamental physicochemical properties, reactivity, and proper handling procedures, researchers can effectively and safely incorporate this valuable synthon into their discovery programs.

References

- ChemBK. (2024, April 9). 1-METHYLCYCLOBUTANAMINE HCL.

- Chemsrc. (2025, August 26). 1-Methyl-cyclobutylamine hydrochloride | CAS#:174886-05-6.

- PubChem. (n.d.). 1-Methylcyclobutan-1-amine hydrochloride.

- Pharmaffiliates. (2023, May 8). 1-(Pyridin-2-ylmethyl)cyclobutanamine dihydrochloride, PK02537E-1 - Safety Data Sheet.

- ChemBK. (2024, April 9). 1-methycyclobutanamine HCL.

- Tradeindia. (n.d.). This compound.

- PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate.

- Fisher Scientific. (2010, October 29). SAFETY DATA SHEET.

- ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives.

- Chemsrc. (2025, August 22). 1-Methylcyclobutanamine | CAS#:40571-47-9.

- PubChem. (n.d.). (1-Methylcyclobutyl)amine.

- PubChem. (n.d.). 3-Methylcyclobutan-1-amine.

- PubMed Central. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.

- ResearchGate. (n.d.). Analytical Methodologies for Determination of Methylcobalamin: An Overview.

- PubChem. (n.d.). Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride.

- PubChem. (n.d.). N-Methylcyclobutanamine.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound at Best Price in Chengdu, Sichuan | Chengdu Pukang Biotechnology Co., Ltd. [tradeindia.com]

- 4. 1-Methylcyclobutan-1-amine Hydrochloride | 174886-05-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 1-Methyl-cyclobutylamine hydrochloride | CAS#:174886-05-6 | Chemsrc [chemsrc.com]

- 6. 1-Methylcyclobutan-1-amine hydrochloride | C5H12ClN | CID 18332449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Methyl-cyclobutylamine hydrochloride | 174886-05-6 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. This compound(174886-05-6) 1H NMR spectrum [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. (1-Methylcyclobutyl)amine | C5H11N | CID 14988399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. kishida.co.jp [kishida.co.jp]

- 13. enamine.enamine.net [enamine.enamine.net]

1-Methylcyclobutanamine hydrochloride molecular structure

An In-depth Technical Guide to the Molecular Structure of 1-Methylcyclobutanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a primary amine salt featuring a compact and conformationally constrained cyclobutane ring. This structural motif is of significant interest in medicinal chemistry for its potential to enhance metabolic stability and optimize pharmacokinetic profiles of drug candidates. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a robust synthetic pathway, and detailed spectroscopic characterization. By integrating theoretical principles with practical methodologies, this document serves as an essential resource for researchers utilizing this versatile chemical building block.

Introduction: The Significance of the Cyclobutane Moiety

In modern drug discovery, the strategic incorporation of small, rigid carbocyclic scaffolds is a proven method for navigating and optimizing chemical space. The cyclobutane ring, in particular, offers a unique set of stereochemical and conformational properties. Unlike more flexible acyclic or larger ring systems, the puckered nature of the cyclobutane scaffold can lock key pharmacophoric elements into a bioactive conformation, potentially increasing binding affinity and selectivity for a biological target. This compound provides a readily accessible entry point to this valuable chemical space, presenting a primary amine on a quaternary carbon center, a feature that can impart both steric influence and a site for further chemical elaboration.

Molecular Structure and Physicochemical Properties

The molecular structure consists of a cyclobutane ring substituted with a methyl group and an amino group at the same carbon (C1). As a hydrochloride salt, the amine is protonated to form an ammonium cation, with a chloride anion providing the counter-ion.

Caption: 2D Structure of this compound.

The key physicochemical properties are summarized below, providing essential data for experimental design.

| Property | Value | Source(s) |

| IUPAC Name | 1-methylcyclobutan-1-amine;hydrochloride | [1] |

| CAS Number | 174886-05-6 | [1][2][3] |

| Molecular Formula | C₅H₁₂ClN | [1][2] |

| Molecular Weight | 121.61 g/mol | [1][4] |

| Melting Point | 241-244 °C | [2][3][5] |

| Boiling Point | 139.9 °C at 760 mmHg | [2][3] |

| Appearance | White to off-white solid/crystalline powder | [3][6] |

| Solubility | Soluble in water and ethanol | [3] |

| InChIKey | JMAQUGPYTWILQY-UHFFFAOYSA-N | [1][2][4] |

Synthesis and Purification

While several synthetic routes are conceivable, a reliable method for producing 1-methylcyclobutanamine involves a Curtius rearrangement of an acyl azide derived from 1-methylcyclobutanecarboxylic acid. This approach is advantageous as it avoids high-pressure amination reactions and often proceeds with high yield.[7]

Caption: Synthetic workflow via Curtius Rearrangement.

Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol is based on established methodologies for the Curtius rearrangement.[7]

-

Step 1: Acyl Azide Formation.

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1-methylcyclobutanecarboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene (approx. 0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diphenylphosphoryl azide (DPPA) (1.05 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. The progress can be monitored by TLC or IR (disappearance of the carboxylic acid O-H stretch).

-

-

Step 2: Isocyanate Formation (Curtius Rearrangement).

-

Gently heat the reaction mixture to 80-90 °C. Vigorous nitrogen evolution will be observed as the acyl azide rearranges to the isocyanate.

-

Causality: The application of thermal energy provides the activation energy for the concerted loss of N₂ gas and the migration of the cyclobutyl group to the electron-deficient nitrogen, forming the stable isocyanate intermediate.

-

Maintain this temperature until gas evolution ceases (typically 1-2 hours).

-

-

Step 3: Hydrolysis to the Free Amine.

-

Cool the reaction mixture to room temperature.

-

Carefully and slowly pour the toluene solution containing the isocyanate into a separate flask containing aqueous hydrochloric acid (e.g., 3M HCl, 4.0 eq).

-

Causality: The acid catalyzes the hydrolysis of the isocyanate, first to a carbamic acid which is unstable and subsequently decarboxylates to yield the primary amine free base (which is immediately protonated by the excess acid).

-

Stir the biphasic mixture vigorously at 50-60 °C for 2-4 hours to ensure complete hydrolysis.

-

-

Step 4: Isolation and Salt Formation.

-

Cool the mixture and separate the aqueous layer. Wash the organic layer with water, and combine all aqueous layers.

-

Basify the combined aqueous layers by slowly adding a concentrated NaOH solution until the pH is >12, keeping the flask in an ice bath to manage the exotherm.

-

Extract the resulting free amine into a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine.

-

Dissolve the crude amine in a minimal amount of isopropanol or diethyl ether and add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

-

Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield pure this compound.

-

-

Step 5: Validation.

Spectroscopic and Analytical Characterization

Structural elucidation is definitively achieved through a combination of spectroscopic techniques. While publicly available spectra for this specific compound are scarce[8], a robust prediction of the expected spectral data can be made based on its structure and data from analogous compounds.

Caption: Workflow for Spectroscopic Characterization.

¹H NMR Spectroscopy

In a typical deuterated solvent like D₂O or DMSO-d₆, the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three types of non-exchangeable protons.

-

~ 8.0-9.0 ppm (broad singlet, 3H): These are the acidic protons of the ammonium group (-NH₃⁺). In D₂O, this signal would disappear due to H-D exchange.

-

~ 1.9-2.4 ppm (multiplet, 4H): These signals arise from the two sets of methylene protons (-CH₂-) on the cyclobutane ring. Due to the ring's puckered conformation, these protons are diastereotopic and will exhibit complex splitting patterns from coupling to each other.

-

~ 1.5 ppm (singlet, 3H): This sharp singlet corresponds to the three equivalent protons of the methyl group (-CH₃). It is a singlet because there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display four distinct signals:

-

~ 55-65 ppm: The quaternary carbon (C1) bonded to the nitrogen and methyl group. Its chemical shift is influenced by the electron-withdrawing effect of the ammonium group.

-

~ 30-40 ppm: The two equivalent methylene carbons (-CH₂-) of the cyclobutane ring.

-

~ 20-30 ppm: The methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. The sample is typically prepared as a KBr pellet.

-

2500-3200 cm⁻¹ (broad, strong): This is a characteristic and prominent absorption for the N-H stretching vibrations of the primary ammonium salt (-NH₃⁺). This broadness is due to extensive hydrogen bonding in the solid state.

-

2950-3000 cm⁻¹ (medium-strong): C-H stretching vibrations from the methyl and methylene groups on the sp³ hybridized carbons.

-

1500-1600 cm⁻¹ (medium): N-H bending (asymmetric) vibrations of the ammonium group.

-

~1470 cm⁻¹ (medium): C-H bending vibrations.

Mass Spectrometry (MS)

When analyzed by a technique like Electrospray Ionization (ESI+), the mass spectrum will not show the parent mass of the hydrochloride salt. Instead, it will show the mass of the protonated free base (the cation).

-

Expected [M+H]⁺ Peak: The free base is C₅H₁₁N with a molecular weight of 85.15 g/mol . The mass spectrometer will detect the cation, which is the same as the free base protonated, but for practical purposes in MS, it's viewed as the free base. The primary ion observed will be at m/z = 86.16 ([C₅H₁₂N]⁺).

-

Key Fragmentation: A major fragmentation pathway would be the loss of a methyl radical (•CH₃) to form a stable iminium ion at m/z = 71.12.

Applications in Research and Drug Development

This compound serves primarily as a versatile building block for the synthesis of more complex molecules.[6][7] Its utility is particularly noted in:

-

Pharmaceuticals: It is used as an intermediate or starting material for Active Pharmaceutical Ingredients (APIs).[3][6] The constrained cyclobutane ring can confer improved metabolic stability and serve as a bioisostere for other groups, such as a gem-dimethyl or tert-butyl group, but with a different spatial vector.

-

Neuroscience: The structure is related to precursors for drugs targeting the central nervous system, including potential antihypertensive and neurotransmitter modulators.[3]

-

Agrochemicals: Similar small amine scaffolds are frequently explored in the development of new pesticides and herbicides.

Safety and Handling

As a chemical intermediate, this compound must be handled with appropriate precautions.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][4][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[9][10] All handling should be performed in a well-ventilated area or a chemical fume hood.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere (nitrogen or argon), as it may be hygroscopic.[5][11]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[10]

Conclusion

This compound is a structurally distinct and synthetically valuable chemical entity. Its rigid cyclobutane framework provides a powerful tool for medicinal chemists aiming to fine-tune the steric and conformational properties of bioactive molecules. A thorough understanding of its synthesis, purification, and detailed spectroscopic signature is paramount for its effective application in research and development. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this building block into their synthetic programs.

References

Sources

- 1. 1-Methylcyclobutan-1-amine hydrochloride | C5H12ClN | CID 18332449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methyl-cyclobutylamine hydrochloride | CAS#:174886-05-6 | Chemsrc [chemsrc.com]

- 3. chembk.com [chembk.com]

- 4. 1-Methyl-cyclobutylamine hydrochloride | 174886-05-6 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound(174886-05-6) 1H NMR [m.chemicalbook.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound | 174886-05-6 [chemicalbook.com]

Spectroscopic Profile of 1-Methylcyclobutanamine Hydrochloride: A Technical Guide

For correspondence: [A fictional, plausible email address]

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of 1-methylcyclobutanamine hydrochloride (C₅H₁₂ClN), a compound of interest in synthetic chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages advanced predictive modeling and established spectroscopic principles to present a detailed theoretical spectral profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering in-depth interpretations of the predicted spectral data, outlining robust experimental protocols for data acquisition, and providing insights into the underlying molecular behavior that governs its spectroscopic signature.

Introduction

This compound is a primary amine salt with a compact and rigid cyclobutane scaffold. The presence of a quaternary carbon atom and a primary amine group imparts distinct chemical and physical properties, making its structural elucidation and characterization crucial for its application in various research contexts. Spectroscopic techniques are indispensable for confirming the identity, purity, and structure of such novel chemical entities. This guide provides a detailed predictive analysis of its spectral properties, offering a foundational dataset for researchers working with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClN | PubChem[1] |

| Molecular Weight | 121.61 g/mol | PubChem[1] |

| IUPAC Name | 1-methylcyclobutan-1-amine;hydrochloride | PubChem[1] |

| CAS Number | 174886-05-6 | PubChem[1] |

| Melting Point | 241-244 °C | ChemicalBook[2] |

| Physical Form | Solid | Sigma-Aldrich[3] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, Electron Ionization (EI) is a suitable method for generating a mass spectrum.

Predicted Mass Spectrum

The predicted mass spectrum of 1-methylcyclobutanamine (the free base, as the hydrochloride salt would typically be analyzed as the free base in the gas phase) would exhibit a molecular ion peak and several characteristic fragment ions.

Table 2: Predicted Mass Spectrum of 1-Methylcyclobutanamine

| m/z | Predicted Relative Intensity | Ion Structure/Fragment Lost |

| 85 | Moderate | [M]⁺ (Molecular Ion) |

| 70 | High | [M - CH₃]⁺ |

| 56 | Moderate | [M - C₂H₅]⁺ or [M - NH₃ - CH₃]⁺ |

| 43 | High (likely base peak) | [C₃H₇]⁺ or [CH₃-C=NH₂]⁺ |

| 41 | Moderate | [C₃H₅]⁺ |

Interpretation of Fragmentation Pattern

The fragmentation of 1-methylcyclobutanamine under EI conditions is dictated by the stability of the resulting carbocations and radical species. The presence of a nitrogen atom and a quaternary carbon center are key features influencing the fragmentation pathways.

-

Molecular Ion ([M]⁺, m/z 85): As a compound with one nitrogen atom, 1-methylcyclobutanamine follows the nitrogen rule, exhibiting an odd-numbered molecular weight for its molecular ion.[4] The molecular ion is expected to be of moderate intensity.

-

Alpha-Cleavage: The most favorable fragmentation pathway for amines is alpha-cleavage, involving the breaking of a C-C bond adjacent to the nitrogen atom.[5] In 1-methylcyclobutanamine, this can occur in two ways:

-

Loss of a methyl radical (•CH₃) to form a resonance-stabilized iminium ion at m/z 70 . This is predicted to be a high-intensity peak.

-

Cleavage of the cyclobutane ring, leading to the loss of an ethyl radical (•C₂H₅) and the formation of an iminium ion at m/z 56 .

-

-

Ring Opening and Further Fragmentation: The cyclobutane ring can undergo cleavage, leading to various fragment ions. The loss of ethene (C₂H₄) from the molecular ion is a common fragmentation pathway for cyclobutane derivatives, which could lead to a fragment at m/z 57 . Further fragmentation of these initial products can lead to smaller, stable ions such as the propyl cation ([C₃H₇]⁺) or allyl cation ([C₃H₅]⁺) at m/z 43 and m/z 41 , respectively. The fragment at m/z 43 corresponding to [CH₃-C=NH₂]⁺ is also a likely and stable iminium ion.

Experimental Protocol for Mass Spectrometry

The following is a general protocol for acquiring a mass spectrum of this compound using an Electron Ionization Mass Spectrometer (EI-MS).

-

Sample Preparation:

-

Dissolve a small amount (approximately 1 mg) of this compound in a volatile organic solvent such as methanol or dichloromethane.

-

Alternatively, the solid can be introduced directly via a direct insertion probe.

-

-

Instrument Parameters:

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

-

Acquire a background spectrum and perform background subtraction.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. For this compound, the IR spectrum will be dominated by absorptions from the ammonium group (-NH₃⁺), C-H bonds, and the cyclobutane ring.

Predicted IR Spectrum

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Mode |

| 3200-2800 | Strong, Broad | N-H stretching (ammonium salt) |

| 2980-2850 | Medium-Strong | C-H stretching (alkyl) |

| 1625-1560 | Medium | N-H asymmetric bending (ammonium salt) |

| 1550-1500 | Medium | N-H symmetric bending (ammonium salt) |

| 1470-1450 | Medium | C-H bending (CH₂ and CH₃) |

| ~1250 | Medium | C-N stretching |

Interpretation of IR Spectrum

-

N-H Stretching (Ammonium Salt): The most prominent feature in the IR spectrum of a primary amine hydrochloride is the broad and strong absorption band in the 3200-2800 cm⁻¹ region, corresponding to the stretching vibrations of the N-H bonds in the ammonium cation (-NH₃⁺).[8] This broadness is due to hydrogen bonding.

-

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl and cyclobutane groups will appear as medium to strong bands in the 2980-2850 cm⁻¹ region.[9]

-

N-H Bending: The asymmetric and symmetric bending vibrations of the -NH₃⁺ group are expected to appear in the 1625-1560 cm⁻¹ and 1550-1500 cm⁻¹ regions, respectively.[8] These bands are typically of medium intensity.

-

C-H Bending: The scissoring and bending vibrations of the methylene (CH₂) and methyl (CH₃) groups will be observed in the 1470-1450 cm⁻¹ range.

-

C-N Stretching: The stretching vibration of the C-N bond is expected to give a medium intensity band around 1250 cm⁻¹.[9]

Experimental Protocol for FTIR Spectroscopy

The following protocol describes the acquisition of an FTIR spectrum of solid this compound using the KBr pellet method.

-

Sample Preparation:

-

Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

-

Detector: DTGS or MCT.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) is expected to show distinct signals for the methyl and cyclobutane protons.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5-9.0 | Broad Singlet | 3H | -NH₃⁺ |

| ~2.2-2.4 | Multiplet | 2H | Cyclobutane CH₂ (alpha) |

| ~1.9-2.1 | Multiplet | 4H | Cyclobutane CH₂ (beta) |

| ~1.5 | Singlet | 3H | -CH₃ |

Interpretation of ¹H NMR Spectrum

-

-NH₃⁺ Protons: The protons of the ammonium group are expected to appear as a broad singlet in the downfield region (~8.5-9.0 ppm). The broadness is due to quadrupolar relaxation of the nitrogen atom and exchange with any residual water in the solvent. This signal would disappear upon addition of a drop of D₂O.[10]

-

Cyclobutane Protons: The protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The two methylene groups are diastereotopic. The protons on the carbons adjacent to the quaternary carbon (alpha positions) are expected to be deshielded and appear at a lower field (~2.2-2.4 ppm) compared to the other methylene protons (beta positions) at ~1.9-2.1 ppm.

-

Methyl Protons: The three protons of the methyl group are equivalent and attached to a quaternary carbon, so they will appear as a sharp singlet at approximately 1.5 ppm.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon environments in the molecule.

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~60-65 | Quaternary Carbon (C-NH₃⁺) |

| ~30-35 | Cyclobutane CH₂ (alpha) |

| ~15-20 | Cyclobutane CH₂ (beta) |

| ~25-30 | -CH₃ |

Interpretation of ¹³C NMR Spectrum

-

Quaternary Carbon: The carbon atom bonded to the ammonium group and the methyl group is a quaternary carbon and is expected to be the most deshielded of the sp³ carbons, appearing in the ~60-65 ppm range.

-

Cyclobutane Carbons: The two sets of methylene carbons in the cyclobutane ring are chemically non-equivalent. The carbons adjacent to the quaternary center (alpha) will be more deshielded (~30-35 ppm) than the beta carbon (~15-20 ppm).

-

Methyl Carbon: The methyl carbon is expected to resonate in the typical aliphatic region, around 25-30 ppm.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry vial.[11][12]

-

Transfer the solution to a 5 mm NMR tube.[5]

-

Ensure the sample is free of any solid particles. If necessary, filter the solution through a small plug of cotton wool in a Pasteur pipette.[5]

-

-

Instrument Parameters:

-

Spectrometer: 300-600 MHz NMR spectrometer.

-

Solvent: D₂O, DMSO-d₆, or CD₃OD.

-

Reference: Internal reference (e.g., TSP for D₂O) or the residual solvent peak.

-

Temperature: 298 K.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, along with their interpretations, offer a valuable starting point for researchers engaged in the synthesis, purification, and application of this compound. The provided experimental protocols are based on standard laboratory practices and can be adapted to specific instrumentation. As with any predictive data, experimental verification is paramount, and it is our hope that this guide will facilitate and inform such empirical studies.

References

- ACD/Labs. (n.d.). NMR Prediction.

- PubChem. (n.d.). 1-Methylcyclobutan-1-amine hydrochloride. National Center for Biotechnology Information.

- Chemaxon. (n.d.). NMR Predictor.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Chemistry LibreTexts. (2022, July 3). Electron Ionization.

- Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.

- University of Sheffield. (n.d.). How to make an NMR sample.

- University College London. (n.d.). Sample Preparation.

Sources

- 1. PROSPRE [prospre.ca]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. acdlabs.com [acdlabs.com]

- 4. One moment, please... [essentialftir.com]

- 5. How to make an NMR sample [chem.ch.huji.ac.il]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

An In-depth Technical Guide to the Solubility of 1-Methylcyclobutanamine Hydrochloride in Organic Solvents

Introduction

1-Methylcyclobutanamine hydrochloride is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its journey from a laboratory reagent to a critical component of a final drug product is profoundly influenced by its physicochemical properties, among which solubility stands paramount. The ability to dissolve this salt in various organic solvents is crucial for reaction engineering, purification by crystallization, formulation development, and analytical characterization.

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document empowers researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to predict, determine, and understand its solubility profile. We will delve into the theoretical principles governing the dissolution of amine hydrochlorides, present a detailed experimental protocol for accurate solubility measurement, and discuss the expected solubility trends based on solvent properties.

Theoretical Considerations for Solubility

The solubility of an ionic compound like this compound in an organic solvent is a complex interplay of energetic factors. The overall process can be conceptualized as the balance between the energy required to break the bonds in the crystal lattice (lattice energy) and the energy released when the resulting ions are solvated by the solvent molecules (solvation energy). For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy.

The Role of the Solvent: "Like Dissolves Like"

The adage "like dissolves like" is a useful starting point for predicting solubility.[1] this compound is a salt, composed of the 1-methylcyclobutylammonium cation and the chloride anion. This ionic nature makes it a highly polar compound. Consequently, it will exhibit greater solubility in polar solvents and lower solubility in non-polar solvents.[2][3]

Several key solvent properties determine its ability to dissolve an ionic compound:

-

Dielectric Constant (ε): This macroscopic property reflects a solvent's ability to reduce the electrostatic attraction between oppositely charged ions.[4] Solvents with a high dielectric constant are more effective at shielding the positive and negative ions from each other, thus favoring dissolution. Water, with its very high dielectric constant, is an excellent solvent for many ionic compounds.[2] Organic solvents with higher dielectric constants, such as methanol and acetonitrile, are therefore expected to be better solvents for this compound than non-polar solvents like hexane or toluene.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is critical for solvating both the cation and the anion.[5][6]

-

Protic Solvents (e.g., alcohols like methanol and ethanol) are excellent hydrogen bond donors. Their hydroxyl (-OH) group can effectively solvate the chloride anion through hydrogen bonding.[7][8][9]

-

Aprotic Polar Solvents (e.g., acetone, acetonitrile, THF) possess atoms with lone pairs of electrons (like oxygen or nitrogen) that can act as hydrogen bond acceptors. These can solvate the 1-methylcyclobutylammonium cation by interacting with its N-H protons.[10][11][12]

-

The Role of the Solute: Crystal Lattice Energy

Physicochemical Properties of Common Organic Solvents

To aid in the selection of appropriate solvents for experimental work and to rationalize the observed solubility data, the following table summarizes key properties of a range of organic solvents.

| Solvent | Dielectric Constant (ε) at 20°C | Polarity | Hydrogen Bond Donor/Acceptor |

| Protic Solvents | |||

| Methanol | 32.7[13] | Polar | Donor & Acceptor |

| Ethanol | 24.5[7] | Polar | Donor & Acceptor |

| Isopropanol | 19.9 at 25°C[14] | Polar | Donor & Acceptor |

| Aprotic Polar Solvents | |||

| Acetonitrile | 37.5[15] | Polar | Acceptor |

| Acetone | 20.7 | Polar | Acceptor |

| Tetrahydrofuran (THF) | 7.6[12] | Moderately Polar | Acceptor |

| Non-Polar Solvents | |||

| Toluene | 2.4 | Non-Polar | Neither |

| Hexane | 1.9 | Non-Polar | Neither |

Experimental Determination of Solubility

Given the lack of quantitative data, an experimental approach is necessary. The "shake-flask" method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[16][17]

Experimental Workflow Diagram

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (as a solid)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and inert liners (e.g., PTFE-lined)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

For Gravimetric Analysis: Evaporating dish, oven

-

For HPLC Analysis: HPLC system with a suitable detector (e.g., UV-Vis or CAD), column, and mobile phase

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that the solution reaches saturation. A good starting point is to add enough solid so that a visible amount remains undissolved at the end of the experiment. b. Pipette a known volume of the desired organic solvent into the vial. c. Securely cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 hours is typically recommended.[16][18] It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that the measured concentration does not change, indicating that equilibrium has been achieved.

-